molecular formula C14H10F2O2 B7962408 Methyl 3-(2,4-difluorophenyl)benzoate CAS No. 1820706-66-8

Methyl 3-(2,4-difluorophenyl)benzoate

Cat. No.: B7962408
CAS No.: 1820706-66-8
M. Wt: 248.22 g/mol
InChI Key: XJVMJGBCFNHQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,4-difluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with a 2,4-difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-difluorophenyl)benzoate typically involves the esterification of 3-(2,4-difluorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. These processes offer advantages such as improved safety, higher yields, and better control over reaction conditions. For example, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates, which are then esterified to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(2,4-Difluorophenyl)benzoic acid

    Reduction: 3-(2,4-Difluorophenyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-difluorophenyl)benzoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate: Similar structure with a bromine substituent.

    Methyl 3-(2,6-difluorophenyl)benzoate: Similar structure with different fluorine substitution pattern.

Uniqueness

Methyl 3-(2,4-difluorophenyl)benzoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .

Properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-3-9(7-10)12-6-5-11(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVMJGBCFNHQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226789
Record name Methyl 2′,4′-difluoro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820706-66-8
Record name Methyl 2′,4′-difluoro[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820706-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2′,4′-difluoro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.